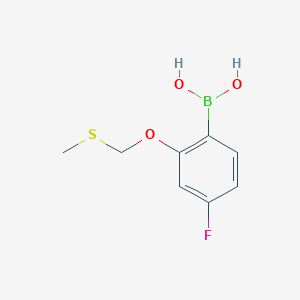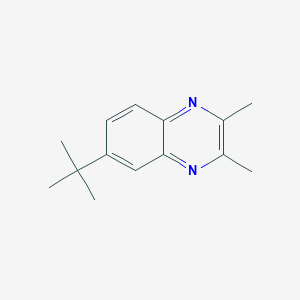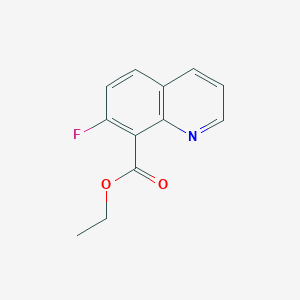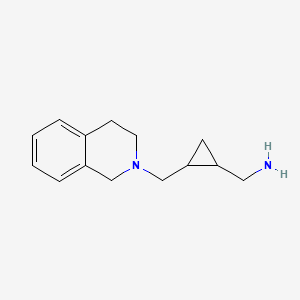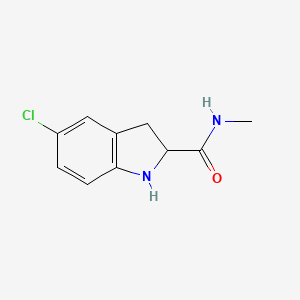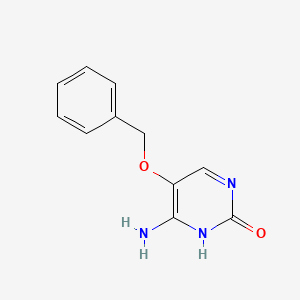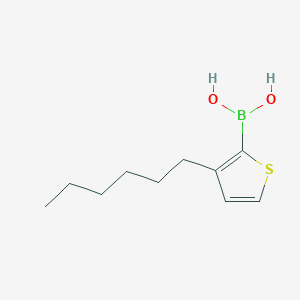
(3-Hexylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hexylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H17BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group attached to the thiophene ring and a boronic acid functional group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of conjugated polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexylthiophen-2-yl)boronic acid typically involves the borylation of 3-hexylthiophene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 3-hexylthiophene with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Hexylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Applications De Recherche Scientifique
(3-Hexylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bio-conjugation and as a building block for biologically active molecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, including photovoltaic cells and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of (3-Hexylthiophen-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In polymerization reactions, the compound acts as a monomer that can undergo coupling reactions to form long polymer chains. The presence of the hexyl group enhances the solubility and processability of the resulting polymers .
Comparaison Avec Des Composés Similaires
- Thiophene-2-boronic acid
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: (3-Hexylthiophen-2-yl)boronic acid is unique due to the presence of both a hexyl group and a boronic acid functional group. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs. For instance, while thiophene-2-boronic acid is also used in coupling reactions, the hexyl group in this compound provides additional steric and electronic effects that can influence the reaction outcomes .
Propriétés
Numéro CAS |
461399-05-3 |
|---|---|
Formule moléculaire |
C10H17BO2S |
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
(3-hexylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-14-10(9)11(12)13/h7-8,12-13H,2-6H2,1H3 |
Clé InChI |
YFQUGHBYSJQRIQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CS1)CCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


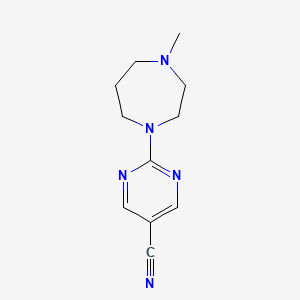
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
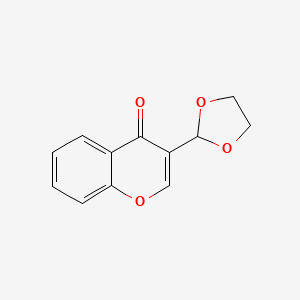
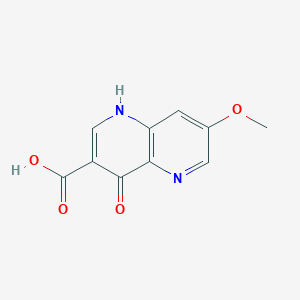

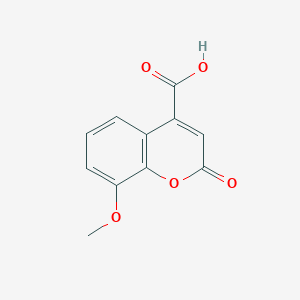
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
